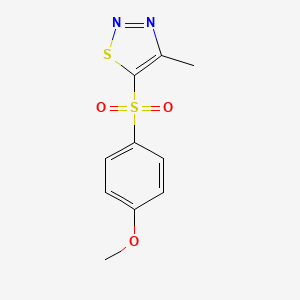

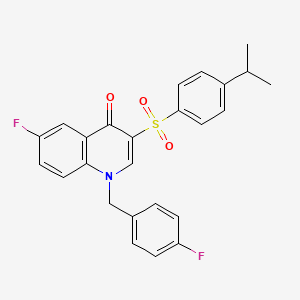

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a derivative of the thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This results in the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .科学的研究の応用

Anticancer Activity

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone: and its derivatives have shown promise as potential anticancer agents. Here’s why:

- Bioisosteric Relationship : The thiadiazole ring is a bioisostere of pyrimidine, a key component of DNA. As a result, these derivatives can interfere with DNA replication processes, inhibiting both bacterial and cancer cell replication .

- Cytotoxic Properties : Research has demonstrated cytotoxic activity of 1,3,4-thiadiazoles. The nature of substituents on the C-5 phenyl ring significantly influences their cytotoxicity .

- Targeted Therapies : Some derivatives, such as tyrosine kinase inhibitors, have been evaluated for their anticancer potential against specific cancer cell lines .

Antimicrobial and Antibacterial Properties

- Antibacterial Action : In preliminary screenings, 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone derivatives exhibited moderate antibacterial activity against Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, K. pneumoniae) bacterial strains .

Anticonvulsant Activity

- Potential Anticonvulsant : Some studies have explored the anticonvulsant properties of thiadiazole derivatives, including 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone .

Antifungal and Antimycobacterial Effects

Analgesic and Anti-Inflammatory Effects

Other Therapeutic Activities

作用機序

The mechanism of action of thiadiazole derivatives is related to their ability to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows them to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

将来の方向性

The future directions for research on “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” and other thiadiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . There is also a need for more detailed studies on their physical and chemical properties, as well as their safety and hazards.

特性

IUPAC Name |

5-(4-methoxyphenyl)sulfonyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-7-10(16-12-11-7)17(13,14)9-5-3-8(15-2)4-6-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHYTGITLYQGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)

![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)

![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)